molecular formula C20H24Cl3NO B14690148 1-Pyrrolidinepropanol, alpha,alpha-bis(o-chlorophenyl)-beta-methyl-, hydrochloride CAS No. 35706-78-6

1-Pyrrolidinepropanol, alpha,alpha-bis(o-chlorophenyl)-beta-methyl-, hydrochloride

Cat. No.: B14690148
CAS No.: 35706-78-6
M. Wt: 400.8 g/mol
InChI Key: AFBNALROZFAIFR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidinepropanol, alpha,alpha-bis(o-chlorophenyl)-beta-methyl-, hydrochloride typically involves the reaction of pyrrolidine with a chlorinated benzene derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The process would likely include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidinepropanol, alpha,alpha-bis(o-chlorophenyl)-beta-methyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: May be studied for its effects on biological systems and potential as a biochemical tool.

    Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Pyrrolidinepropanol, alpha,alpha-bis(o-chlorophenyl)-beta-methyl-, hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    1-Pyrrolidinepropanol, alpha,alpha-bis(p-chlorophenyl)-beta-methyl-, hydrochloride: A similar compound with chlorine atoms in different positions on the benzene ring.

    1-Pyrrolidinepropanol, alpha,alpha-bis(o-bromophenyl)-beta-methyl-, hydrochloride: A brominated analog of the compound.

Properties

CAS No.

35706-78-6

Molecular Formula

C20H24Cl3NO

Molecular Weight

400.8 g/mol

IUPAC Name

1,1-bis(2-chlorophenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C20H23Cl2NO.ClH/c1-15(14-23-12-6-7-13-23)20(24,16-8-2-4-10-18(16)21)17-9-3-5-11-19(17)22;/h2-5,8-11,15,24H,6-7,12-14H2,1H3;1H

InChI Key

AFBNALROZFAIFR-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCC1)C(C2=CC=CC=C2Cl)(C3=CC=CC=C3Cl)O.Cl

Origin of Product

United States

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